molecular formula C12H13N3O2S2 B8441579 1,2,3,4-Tetrahydro-isoquinoline-7-sulfonic acid thiazol-2-ylamide

1,2,3,4-Tetrahydro-isoquinoline-7-sulfonic acid thiazol-2-ylamide

Cat. No.: B8441579
M. Wt: 295.4 g/mol
InChI Key: UGFKMHXUQDVNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-isoquinoline-7-sulfonic acid thiazol-2-ylamide is a useful research compound. Its molecular formula is C12H13N3O2S2 and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

InChI

InChI=1S/C12H13N3O2S2/c16-19(17,15-12-14-5-6-18-12)11-2-1-9-3-4-13-8-10(9)7-11/h1-2,5-7,13H,3-4,8H2,(H,14,15)

InChI Key

UGFKMHXUQDVNLH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2,2,2-Trifluoro-acetyl)-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid thiazol-2-ylamide (5.0 g, 0.013 mol), was suspended in EtOH (50 mL). After slowly adding KOH (3.0 g, 0.05 mol) over 5 minutes, the solution started to clear. After an additional 10 minutes of stirring, the formed precipitate was filtered, washed several times with EtOH, and dried under high vacuum to give the amine (3.0 g, 0.012 mmol, 95% yield). LC/MS (10-99% CH3CN), M/Z: M+1 obs=296.2; tR=0.66 min.
Name
2-(2,2,2-Trifluoro-acetyl)-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid thiazol-2-ylamide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

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